Orthogonal Protection: Acid-Stable Z-Group Enables Selective Deprotection Strategies Impossible with Fmoc-Cys(Trt)-OH
In a Z/Bzl-based synthesis strategy, Z-Cys(Trt)-OH provides complete orthogonality between the N-terminal Z group and the side-chain Trt group . The Z group is stable to the mildly acidic conditions (e.g., 1-2% TFA) used to remove the Trt group, but is readily removed by catalytic hydrogenolysis or strong acids like HBr/AcOH or HF [1]. This is a critical distinction from the more common Fmoc-Cys(Trt)-OH, where the base-labile Fmoc group is removed under standard SPPS conditions, but the resulting α-amino group is incompatible with the on-resin, acid-labile Trt deprotection required for sequential disulfide bond formation .
| Evidence Dimension | N-Terminal Group Stability to Trt Deprotection Conditions (1-2% TFA in DCM) |
|---|---|
| Target Compound Data | Z group: Stable [1] |
| Comparator Or Baseline | Fmoc group: Not applicable (removed prior to side-chain deprotection) |
| Quantified Difference | The Z group's stability enables a fundamentally different synthetic strategy where the N-terminus remains protected during side-chain manipulation, a feat impossible with Fmoc-based chemistry [1]. |
| Conditions | On-resin selective deprotection in solid-phase peptide synthesis . |
Why This Matters
This orthogonal stability is essential for the convergent synthesis of complex peptides and for performing on-resin modifications of the cysteine thiol, a capability not available with Fmoc-Cys(Trt)-OH.
- [1] Iris Biotech GmbH. (2025). Z-L-Cys(Trt)-OH Product Information. Retrieved from https://iris-biotech.de/produkte/zaa1310-z-l-cys(trt)-oh View Source
